![molecular formula C9H13NO3S B1425797 [2-(Methoxymethyl)phenyl]methanesulfonamide CAS No. 1463608-44-7](/img/structure/B1425797.png)
[2-(Methoxymethyl)phenyl]methanesulfonamide
Overview
Description
“[2-(Methoxymethyl)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 1463608-44-7 . It has a molecular weight of 215.27 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is [2-(methoxymethyl)phenyl]methanesulfonamide . The InChI Code is 1S/C9H13NO3S/c1-13-6-8-4-2-3-5-9(8)7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) .Physical And Chemical Properties Analysis
“[2-(Methoxymethyl)phenyl]methanesulfonamide” is a powder that is stored at room temperature .Scientific Research Applications
Selective Hydrolysis of Methanesulfonate Esters
Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate. This study highlighted the compound's application in selective removal processes during synthetic reactions, demonstrating its utility in improving reaction outcomes through pH manipulation to remove unwanted esters without affecting the desired product (L. Chan, B. Cox, R. Sinclair, 2008).
Synthesis and Characterization of Derivatives
Durgadas, Mukkanti, and Pal (2012) reported on the synthesis of N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, demonstrating the compound's relevance in the development of new chemical entities. The research focused on its synthesis via Sonogashira cross-coupling, showcasing its potential in creating complex molecules for further applications in chemistry and materials science (Shylaprasad Durgadas, K. Mukkanti, Sarbani Pal, 2012).
Structural Study of Derivatives
Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, including analysis of N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide. This work involved X-ray powder diffraction to elucidate the crystal structure, emphasizing the influence of substituents on supramolecular assembly and interactions. The findings contribute to a better understanding of molecular architecture and its implications for material properties and drug design (Tanusri Dey et al., 2015).
Synthesis and Characterization of Self-Assemblies
Shankar et al. (2011) explored the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, including diethyltin(methoxy)methanesulfonate. This research highlights its application in constructing supramolecular assemblies, contributing to the development of new materials with potential applications in catalysis, drug delivery, and nanotechnology (R. Shankar et al., 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[2-(methoxymethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-6-8-4-2-3-5-9(8)7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLFCAGGFBIXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methoxymethyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



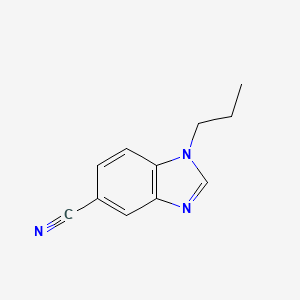
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
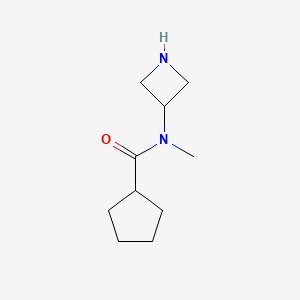
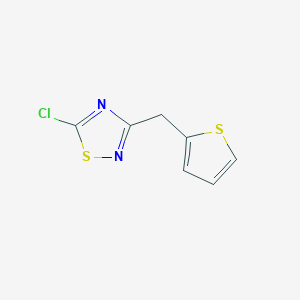
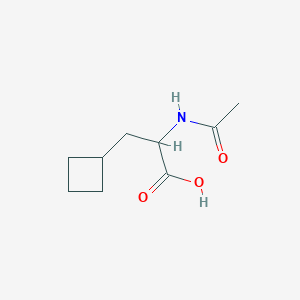
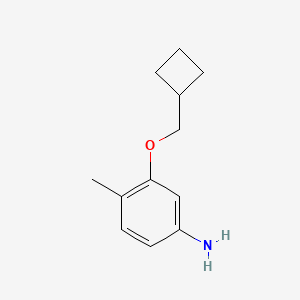
![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)

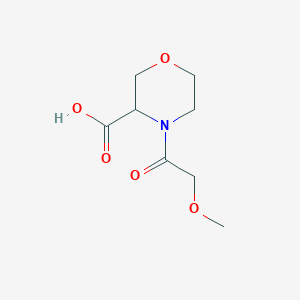
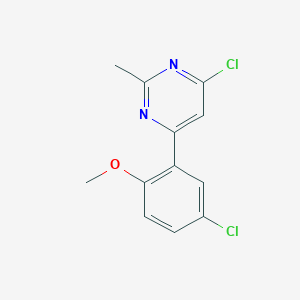

![7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425736.png)